N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine

Description

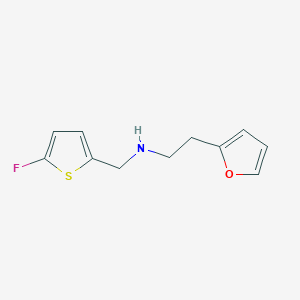

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (CAS: 1245771-47-4) is a secondary amine featuring a fluorinated thiophene and a furan moiety. Its structure comprises a 5-fluorothiophene ring linked via a methylene group to an ethanamine backbone, which is further substituted with a furan-2-yl group.

Properties

CAS No. |

1245771-47-4 |

|---|---|

Molecular Formula |

C11H12FNOS |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-[(5-fluorothiophen-2-yl)methyl]-2-(furan-2-yl)ethanamine |

InChI |

InChI=1S/C11H12FNOS/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2 |

InChI Key |

OWNWJEZAKAEYME-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCNCC2=CC=C(S2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” typically involves the following steps:

Formation of the 5-Fluorothiophene Ring: This can be achieved through the fluorination of thiophene using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Methyl Group: The 5-fluorothiophene can be reacted with formaldehyde and a suitable amine to introduce the methyl group.

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Coupling of the Two Rings: The final step involves coupling the 5-fluorothiophene and furan rings through an amine linkage, which can be achieved using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with furan and thiophene moieties have shown significant antimicrobial properties. For instance, derivatives of thiophene have been studied for their effectiveness against various bacterial strains.

- Anticancer Properties : The structural features of N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine suggest potential anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives containing furan and thiophene rings exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential for developing new antibiotics based on this compound.

- Anticancer Research : In vitro studies indicated that similar compounds could effectively inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For example, compounds with furan-thiophene structures were shown to induce apoptosis in breast cancer cell lines .

- Enzyme Inhibition : Research has also focused on the inhibitory effects of similar compounds on key enzymes such as tyrosinase, which is involved in melanin production. This suggests potential applications in treating pigmentation disorders .

Comparative Analysis with Related Compounds

To contextualize this compound within the broader landscape of similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Furyl)ethanamine | Furan ring only | Antimicrobial |

| 5-Fluorothiophene derivative | Thiophene with various substituents | Anticancer |

| Furosemide | Furan-based with sulfonamide group | Diuretic |

| N-(5-Fluorothiophen-2-yl)methyl amine | Thiophene and amine | Antimicrobial, anticancer |

Mechanism of Action

The mechanism of action for “N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine” would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: The fluorine atom on the thiophene ring enhances lipophilicity compared to non-halogenated analogs (e.g., 5-methylthiophene derivatives) .

- Solubility : The furan oxygen may improve aqueous solubility relative to purely aromatic systems (e.g., fluorophenyl in 49Z) .

- Molecular Weight : Estimated at ~211 g/mol for the target compound, smaller than NBOMe derivatives (~383 g/mol for 25I-NBOMe) .

Stability and Industrial Relevance

- The target compound’s fluorothiophene moiety may improve metabolic stability compared to non-fluorinated analogs. However, furan rings are prone to oxidative degradation, necessitating formulation safeguards .

- Pharmaceutical Context : Ranitidine-related impurities (e.g., ) underscore the importance of purity control in amine-containing drugs .

Biological Activity

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine is a novel organic compound characterized by its unique structural features, which include a thiophene ring substituted with fluorine and a furan ring. This compound, identified by the CAS number 1245771-47-4, has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 225.28 g/mol. Its structure incorporates both aromatic systems, which may enhance its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 1245771-47-4 |

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan and thiophene are known for their ability to combat various bacterial strains. The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors in antimicrobial efficacy .

Enzyme Inhibition

This compound may interact with enzymes such as tyrosinase, which is involved in melanin synthesis. Similar compounds have shown promising results as inhibitors of tyrosinase activity, indicating potential applications in skin lightening agents or treatments for hyperpigmentation disorders .

Research Findings

Recent studies have highlighted the biological activity of structurally related compounds:

- Tyrosinase Inhibition : Compounds similar to this compound have demonstrated IC values in the low micromolar range for tyrosinase inhibition, suggesting that this compound could similarly inhibit melanin production .

- Antimicrobial Studies : Research on derivatives of furan and thiophene has indicated significant antimicrobial activity against various bacterial strains, supporting the hypothesis that this compound may exhibit similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.